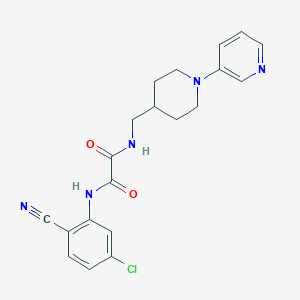
N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyanophenyl group, a pyridinyl group, and a piperidinyl group. These groups are connected by an oxalamide moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the oxalamide moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the oxalamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Activity
One study focuses on the synthesis of pyridine derivatives with potential insecticidal properties against the cowpea aphid. The research explores the preparation of several pyridine derivatives, including structures that might be similar to or inspire the design of N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. These compounds exhibited moderate to strong aphidicidal activities, indicating their potential application in agricultural pest control (E. A. Bakhite et al., 2014).
Reactions and Derivatives
Research on heterocycles containing nitrogen or sulfur demonstrated the synthesis of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine through reactions with various cyclic amines. This study highlights the chemical versatility and potential for creating novel compounds with tailored properties for specific applications (N. P. Solov’eva et al., 1993).
Antagonistic Properties
A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor sheds light on the pharmacological potential of structurally related compounds. This research could provide insights into designing compounds with specific receptor targeting capabilities, relevant to therapeutic applications in neurology and psychiatry (J. Shim et al., 2002).
Polymerisation Catalysts
Research into palladium(II) complexes with N,N'-bidentate ligands, including structures that resemble the query compound, revealed their potential as catalysts for the polymerization of methyl methacrylate (MMA). This indicates applications in materials science, specifically in the synthesis of polymers with industrial applications (Sung-Hoon Kim et al., 2014).
Novel Drug Candidates
Research on sigma-1 receptor antagonists based on a pyrimidine scaffold, including compounds structurally related to the query molecule, suggests potential applications in treating neuropathic pain. This highlights the compound's relevance in medicinal chemistry and pharmacology for developing new therapeutic agents (Yu Lan et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-4-3-15(11-22)18(10-16)25-20(28)19(27)24-12-14-5-8-26(9-6-14)17-2-1-7-23-13-17/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYGODBZQXCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

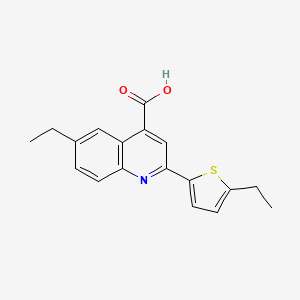
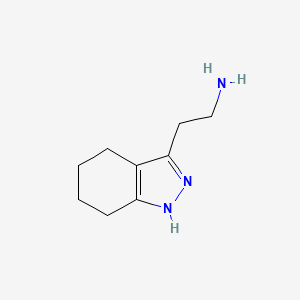
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)
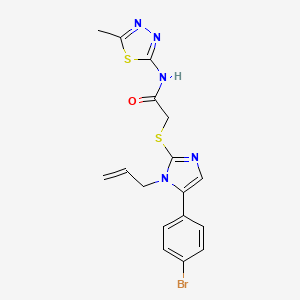
![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)
![N-(1H-benzo[d]imidazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2708466.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2708467.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)
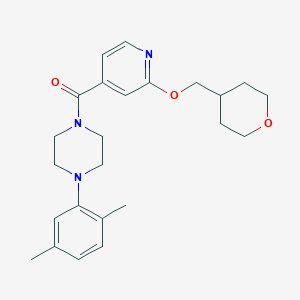
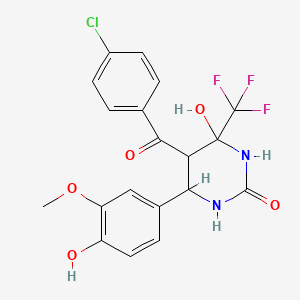

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)
![2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2708475.png)
